![molecular formula C14H19NO3 B1284755 3-[(3,3-二甲基丁酰)氨基]-4-甲基苯甲酸 CAS No. 915921-64-1](/img/structure/B1284755.png)

3-[(3,3-二甲基丁酰)氨基]-4-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can offer insights into the potential characteristics of the compound . For instance, studies on compounds with amino-benzoic acid structures and substituted pyridine derivatives provide a foundation for understanding the chemical behavior and interactions of benzoic acid derivatives with various substituents .

Synthesis Analysis

While the synthesis of "3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid" is not explicitly detailed in the provided papers, similar compounds have been synthesized through reactions involving carboxylic acids and amines. For example, a novel compound was synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a product characterized by various spectroscopic techniques . This suggests that the synthesis of the compound might also involve the formation of an amide bond between an amino group and a carboxylic acid derivative.

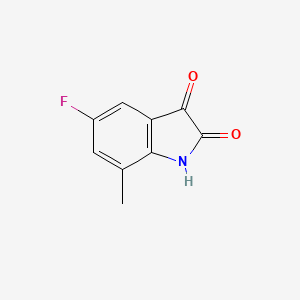

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray single crystal diffraction, as demonstrated in the studies of similar compounds . These techniques reveal the crystalline structure, including bond lengths, angles, and the spatial arrangement of the molecules. Theoretical studies using computational methods like Density Functional Theory (DFT) can complement experimental findings, providing insights into the electronic properties and stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by the nature of the substituents attached to the aromatic ring. For instance, amino groups can participate in hydrogen bonding, which can affect the compound's interaction with other molecules, such as DNA . Additionally, the presence of electron-donating or electron-withdrawing groups can alter the compound's reactivity towards nucleophilic or electrophilic attack, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid" can be inferred from related compounds. For example, the presence of an amino group can lead to the formation of intermolecular hydrogen bonds, which can affect the compound's solubility and melting point . The introduction of a dimethylbutanoyl group might increase the compound's hydrophobic character, potentially affecting its solubility in organic solvents. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet–visible (UV–Vis) spectroscopy can be used to determine functional groups and assess the purity of the compound .

科学研究应用

合成和表征

氯氰菌酰胺的合成:这种化合物通过一系列的酯化、还原、氯化和胺解反应,在杀虫剂氯氰菌酰胺的合成中发挥作用,展示了它在复杂化学合成中的实用性 (Zheng Jian-hong, 2012)。

化学反应:该化合物参与了硫代氨基甲酰化等化学反应,展示了它在有机化学中的多功能性。例如,它与二甲基四硫代氨基甲酸酯在DMF中反应,导致各种化学产物的形成 (L. Boi, I. Korzha, N. Barba, 1999)。

聚合物合成:它被用于合成高气体透过性的聚酰胺-亚醯胺,表明了它在开发先进材料中的作用。这种应用在材料科学中非常重要,用于创造具有特定透过性能的聚合物 (D. Fritsch, Nicola Avella, 1996)。

化学结构和性质

晶体结构分析:该化合物已被用于晶体结构和性质研究,特别是与Co(II)和Zn(II)等化合物一起。这些研究对于理解晶体材料中的分子构型和相互作用至关重要 (Chen Xiang, 2011)。

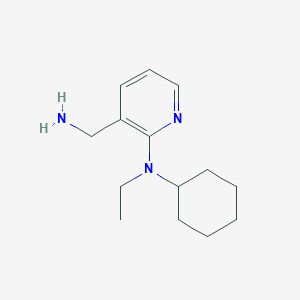

宿主-客体化学:在宿主-客体化学中,3-[(3,3-二甲基丁酰)氨基]-4-甲基苯甲酸参与设计和合成通过非共价键形成的配合物。这种应用在超分子化学中至关重要,用于创造具有特定结合性能的结构 (V. Pedireddi, W. Jones, A. Chorlton, R. Docherty, 1998)。

分子结构确定:确定其分子结构有助于理解其化学行为和在制药和材料科学等各个领域中的潜在应用 (G. Brown, R. E. Marsh, 1963)。

属性

IUPAC Name |

3-(3,3-dimethylbutanoylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9-5-6-10(13(17)18)7-11(9)15-12(16)8-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZBVCIRKSIHQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588446 |

Source

|

| Record name | 3-(3,3-Dimethylbutanamido)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-64-1 |

Source

|

| Record name | 3-[(3,3-Dimethyl-1-oxobutyl)amino]-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,3-Dimethylbutanamido)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)

![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)

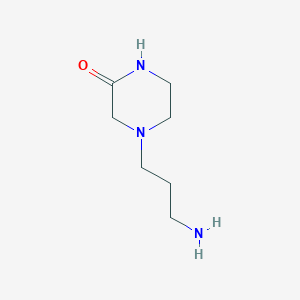

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)